![molecular formula C14H20ClNO6S B2555081 Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate CAS No. 149636-42-0](/img/structure/B2555081.png)
Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate
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Overview
Description
“Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate” is a chemical compound with the molecular formula C14H20ClNO6S . It is offered by various chemical suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate”, the molecular weight is 365.83 . The exact arrangement of atoms would be best visualized using a molecular structure diagram, which unfortunately I can’t provide here.Scientific Research Applications
Synthesis of Schiff and Mannich Bases of Isatin Derivatives
A study by Bekircan and Bektaş (2008) outlines a synthetic route involving ethyl imidate hydrochlorides prepared from substituted benzyl cyanides, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. This research highlights the synthetic versatility of related compounds in generating Schiff and Mannich bases from isatin derivatives, which are crucial in pharmaceutical chemistry for their potential biological activities (Bekircan & Bektaş, 2008).
Oxidative Cyclization to Benzocarbazoloquinones
Rajeswaran and Srinivasan (1994) demonstrated the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones via oxidative cyclization. This study exemplifies the application of related compounds in the synthesis of complex heterocyclic systems, which are of interest in developing new materials and pharmaceuticals (Rajeswaran & Srinivasan, 1994).
Stereoselective C-H Amination Reactions
Lebel, Trudel, and Spitz (2012) reported on the use of a novel chiral N-mesyloxycarbamate for rhodium-catalyzed stereoselective C-H amination reactions. This research underscores the importance of related carbamates in facilitating stereoselective synthesis, which is pivotal for creating chiral drugs and molecules with specific biological activities (Lebel, Trudel, & Spitz, 2012).
Kinetic Study of Oxidation Reactions
Jain and Banerji (1988) explored the kinetics of the oxidation of substituted benzyl alcohols by ethyl chlorocarbamate, focusing on the mechanistic aspects and the efficiency of oxidation processes. This study provides insights into the reaction dynamics of related compounds, which are relevant in organic synthesis and potentially in environmental chemistry (Jain & Banerji, 1988).
Safety and Hazards
Safety and hazard information is crucial for handling and working with chemical compounds. For “Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate”, it’s important to handle with care, avoid contact with skin and eyes, and use only in a well-ventilated area . More specific safety data would be found in the compound’s Material Safety Data Sheet (MSDS), which should be provided by the supplier.
Future Directions
properties
IUPAC Name |
benzyl N-[2-[2-(2-chlorosulfonylethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO6S/c15-23(18,19)11-10-21-9-8-20-7-6-16-14(17)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDFRGGRWQBQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate |
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